N-(1-benzyl-1H-indol-4-yl)-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetamide
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Overview
Description
“N-(1-benzyl-1H-indol-4-yl)-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetamide” is a complex organic compound that features both indole and benzodiazepine moieties. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-benzyl-1H-indol-4-yl)-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetamide” likely involves multi-step organic synthesis. The indole and benzodiazepine components may be synthesized separately and then coupled together. Typical reaction conditions might include:
Indole Synthesis: Fischer indole synthesis or other methods.
Benzodiazepine Synthesis: Cyclization reactions involving appropriate precursors.
Coupling Reaction: Amide bond formation using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow chemistry or other advanced techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation at the indole or benzodiazepine rings.
Reduction: Reduction reactions could target the carbonyl groups in the benzodiazepine moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like PCC or KMnO₄.
Reduction: Reagents like NaBH₄ or LiAlH₄.
Substitution: Halogenating agents or nucleophiles like Grignard reagents.
Major Products
The products of these reactions would depend on the specific conditions and reagents used, potentially leading to various derivatives with modified biological activities.
Scientific Research Applications
Chemistry
The compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Medicine
Research into therapeutic uses, such as anti-anxiety, anti-depressant, or anti-cancer properties.
Industry
Applications in material science or as intermediates in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example:
Binding to Receptors: Interaction with GABA receptors or serotonin receptors.
Enzyme Inhibition: Inhibition of enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptophan or serotonin.
Benzodiazepine Derivatives: Compounds like diazepam or lorazepam.
Uniqueness
The unique combination of indole and benzodiazepine structures in one molecule could provide distinct biological activities not seen in simpler analogs.
Properties
Molecular Formula |
C26H22N4O3 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-(1-benzylindol-4-yl)-2-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)acetamide |
InChI |
InChI=1S/C26H22N4O3/c31-24(15-22-26(33)28-21-10-5-4-9-19(21)25(32)29-22)27-20-11-6-12-23-18(20)13-14-30(23)16-17-7-2-1-3-8-17/h1-14,22H,15-16H2,(H,27,31)(H,28,33)(H,29,32) |
InChI Key |
WEBHMBGICHOJPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C(C=CC=C32)NC(=O)CC4C(=O)NC5=CC=CC=C5C(=O)N4 |
Origin of Product |
United States |
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